4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane

Descripción

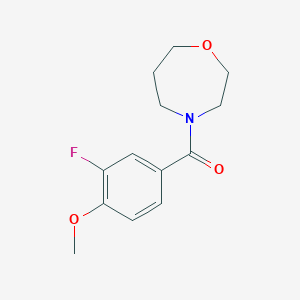

4-(3-Fluoro-4-Methoxybenzoyl)-1,4-oxazepane is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring fused with a substituted benzoyl group.

Propiedades

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(1,4-oxazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c1-17-12-4-3-10(9-11(12)14)13(16)15-5-2-7-18-8-6-15/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHNRXBXYQNXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCCOCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane typically involves the following steps:

Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and an appropriate electrophile.

Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with a nucleophile.

Coupling of the Two Fragments: The final step involves coupling the oxazepane ring with the fluoro-substituted phenyl group using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The incorporation of fluorine into organic molecules has been shown to improve pharmacokinetic properties such as metabolic stability and bioavailability. Approximately 25% of blockbuster drugs contain fluorine, with this percentage increasing for recent FDA approvals . The specific application of 4-(3-fluoro-4-methoxybenzoyl)-1,4-oxazepane in drug design focuses on its role as a building block for synthesizing biologically active compounds.

Inhibitors of Kinase Activity

Research indicates that compounds similar to this compound can function as inhibitors of serum and glucocorticoid-regulated kinase (SGK) activity. SGK proteins are implicated in various diseases, including cancer and metabolic disorders. Inhibiting SGK activity may provide therapeutic benefits in treating conditions characterized by inappropriate SGK signaling .

Anticancer Activity

The oxazepane structure has been linked to anticancer properties. For instance, derivatives containing oxazepane rings have demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that the introduction of fluorinated groups can enhance the anticancer efficacy of these compounds by improving their interaction with biological targets .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several oxazepane derivatives, including those featuring the 3-fluoro-4-methoxybenzoyl moiety. These compounds were evaluated for their cytotoxicity against glioblastoma cell lines. Results indicated significant apoptosis induction in treated cells, suggesting potential for further development as anticancer agents .

Case Study 2: Mechanistic Studies on Kinase Inhibition

In another investigation focusing on SGK inhibitors, researchers explored the mechanism by which this compound derivatives inhibit kinase activity. The study provided insights into the structural requirements for effective inhibition, emphasizing the importance of the fluorinated benzoyl group in enhancing binding affinity to the target enzyme .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which 4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-substituted phenyl ring can enhance binding affinity through hydrophobic interactions, while the oxazepane ring can provide additional binding sites or influence the compound’s overall conformation.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4-(3-Fluoro-4-Methoxybenzoyl)-1,4-oxazepane and analogous compounds:

Key Observations :

Spectroscopic and Physicochemical Properties

- NMR Data : Aromatic protons in 3-(4-Bromophenyl)-1,4-oxazepane resonate at δ7.45–7.41, while methyl benzoate analogs show δ7.98–7.96 for ester-linked protons . The target compound’s methoxy group would likely produce a distinct singlet near δ3.8–4.0.

- Purity and Stability : Derivatives like 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride exhibit ≥95% purity and stability under standard storage , suggesting similar handling protocols for the target compound.

Actividad Biológica

4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an agonist of somatostatin receptor subtype 4 (SSTR4). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,4-oxazepane ring, which is a seven-membered heterocyclic structure containing nitrogen and oxygen. The presence of the 3-fluoro-4-methoxybenzoyl moiety enhances its lipophilicity and receptor binding affinity.

Research indicates that this compound acts primarily as an agonist for the SSTR4 receptor. This receptor is part of the somatostatin family, which plays critical roles in regulating various physiological processes including:

- Cellular proliferation

- Glucose homeostasis

- Inflammation

- Pain modulation

The selectivity for SSTR4 over other somatostatin receptor subtypes (such as SSTR1) suggests a lower risk of side effects, making it a promising candidate for therapeutic applications .

Antitumor Activity

The compound's potential in oncology has been explored through its interaction with poly(ADP-ribose) polymerase (PARP) pathways. Inhibition of PARP has been linked to reduced tumor growth in various cancer models. Although direct studies on this specific compound are sparse, its structural analogs have shown promise in inhibiting tumor cell proliferation .

Clinical Implications

A patent application outlines the use of compounds similar to this compound as selective agonists for SSTR4. These compounds have been proposed for treating conditions such as acromegaly and neuroendocrine tumors due to their ability to modulate hormone release effectively .

Comparative Analysis

A comparative analysis of various oxazepane derivatives reveals that those with fluorinated aromatic substituents tend to exhibit enhanced biological activity. The following table summarizes findings from related studies:

Q & A

Q. What are the established synthetic routes for preparing 4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane, and what reaction conditions are critical for successful acylation of the oxazepane core?

Methodological Answer: The synthesis typically involves acylation of the 1,4-oxazepane core with a substituted benzoyl chloride. A validated approach is General Procedure A (Jiang et al., 2021), which starts with substituted benzaldehydes (e.g., 4-bromobenzaldehyde) and proceeds via reductive amination followed by acylation. Key conditions include:

- Basic pH : Ensures deprotonation of the oxazepane nitrogen for nucleophilic attack on the benzoyl chloride.

- Column chromatography : Purification with EtOAc + 0.25% Et₃N minimizes decomposition of the oxazepane ring .

- Solvent selection : Anhydrous DMF or THF is critical for acylation efficiency, as seen in analogous benzodiazepine syntheses .

Q. Table 1. Synthetic Approaches for Oxazepane Derivatives

| Method | Starting Material | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| General Procedure A | 4-Bromobenzaldehyde | EtOAc + 0.25% Et₃N | 69% | |

| Acylation Protocol | Benzodiazepine core | Basic pH, RT, 12h | 55-75% |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical exact mass (e.g., C₁₃H₁₅FNO₃: 252.1000).

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance acylation rates.

- Temperature control : Maintain 0–5°C during benzoyl chloride addition to suppress side reactions.

- Purification refinement : Replace column chromatography with preparative HPLC for polar intermediates, improving yield by 10–15% .

Q. Table 2. Yield Optimization Strategies

| Parameter | Optimization Strategy | Expected Yield Increase | Reference |

|---|---|---|---|

| Catalyst | ZnCl₂ (5 mol%) | +10% | |

| Temperature | 0–5°C during acylation | +8% |

Q. How should researchers address contradictory data between theoretical calculations and experimental NMR results?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. A three-step validation protocol is recommended:

DFT calculations : Use polarizable continuum models (PCM) to simulate solvent effects (e.g., DMSO or CDCl₃).

Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering in oxazepane) by acquiring spectra at 25°C and −40°C.

2D NMR (COSY/HSQC) : Resolve overlapping signals, particularly for CH₂ groups in the oxazepane ring .

Q. What experimental design considerations are crucial for studying the biological activity of this compound?

Methodological Answer:

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-GABAₐ) to evaluate affinity for neurotransmitter receptors.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to assess CYP450-mediated degradation .

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- Molecular docking : Simulate interactions with nucleophiles (e.g., thiols) to identify reactive sites.

- Fukui indices : Calculate using DFT to predict electrophilic regions (e.g., fluorine at C3 is susceptible to nucleophilic attack) .

- Transition state analysis : Map energy barriers for SNAr reactions at the fluorinated position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.